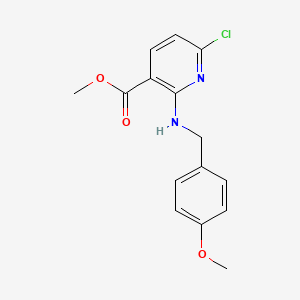

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

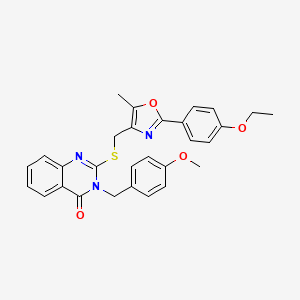

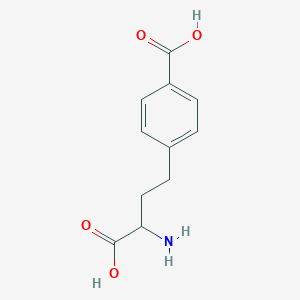

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine and its derivatives have been evaluated for their anticancer activity. Kumar et al. (2013) synthesized various derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, which included compounds related to this compound, and tested them for anticancer properties. Some of these compounds exhibited good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer (Kumar, Kumar, Roy, & Sondhi, 2013).

Catalytic Applications

Research by Sankaralingam and Palaniandavar (2014) explored the use of this compound in the context of diiron(III) complexes. These complexes, including those derived from this compound, were studied as functional models for methane monooxygenases and showed efficacy in the hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Synthesis of Heterocyclic Compounds

Cui et al. (2018) developed an efficient method for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives using a three-component reaction involving this compound. This process demonstrated excellent functional group tolerance and efficiency, highlighting its potential in the synthesis of complex heterocyclic compounds (Cui, Zhu, Li, & Cao, 2018).

Inhibitors of Insulin-like Growth Factor 1-Receptor (IGF-1R)

Velaparthi et al. (2007) explored the use of this compound derivatives as inhibitors of insulin-like growth factor 1-receptor (IGF-1R). Their research led to the discovery and synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors, demonstrating the potential of these compounds in medical research (Velaparthi et al., 2007).

Green Synthesis Techniques

Sadek et al. (2018) utilized this compound in green chemistry applications. They developed an efficient and environmentally friendly multi-component synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, contributing to the development of sustainable chemical synthesis methods (Sadek, Abdel-Hameed, Abdelnabi, & Meleigy, 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

Related compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

Compounds with similar structures have been associated with the nicotinamide salvage pathway, which is involved in the synthesis of nad, a crucial coenzyme in cellular metabolism .

Pharmacokinetics

Similar compounds have been shown to have a high affinity for their target receptors, suggesting good bioavailability .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce apoptosis, suggesting potential anti-cancer properties .

Action Environment

Similar compounds have been shown to be stable under a variety of conditions, suggesting that they may be robust to environmental variations .

Propiedades

IUPAC Name |

1-(pyridin-3-ylmethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXUSZGSXMLZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)

![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)